2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , and [1,2,4]triazolo[4,3-c]quinazolines have been reported to inhibit PCAF . These targets play crucial roles in cell signaling and gene expression, respectively.
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active site, leading to inhibition of the target’s function . This interaction can result in changes in cell signaling or gene expression, depending on the specific target.
Biochemical Pathways
Based on the targets of similar compounds, the compound could potentially affect pathways related to cell signaling (in the case of c-met kinase inhibition) or gene expression (in the case of pcaf inhibition) .
Pharmacokinetics
Pharmacokinetic studies have been performed on similar compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated anti-tumor activity and the ability to induce cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of indoline derivatives with triazolopyrimidine precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazolopyrimidine core and have been studied for their anticancer activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazines: Known for their thermal stability and detonation performance.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their potential as CDK2 inhibitors in cancer treatment.
Uniqueness
2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific indoline and triazolopyrimidine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-13(18-9-6-11-4-1-2-5-12(11)18)10-20-15(22)19-8-3-7-16-14(19)17-20/h1-5,7-8H,6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWPAGBYSSYSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)N4C=CC=NC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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